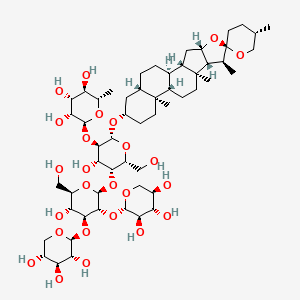

Tribulosin

Description

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54-,55+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFEJVBMMGRLX-BTLNAVNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746863 | |

| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79974-46-2 | |

| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tribulosin's Cardioprotective Mechanism of Action: A Technical Guide for Researchers

An In-depth Exploration of the Core Signaling Pathways and Experimental Frameworks

Introduction

Tribulosin, a steroidal saponin (B1150181) isolated from Tribulus terrestris, has emerged as a promising cardioprotective agent. Extensive research has demonstrated its ability to mitigate myocardial injury, particularly in the context of ischemia-reperfusion (I/R). This technical guide provides a comprehensive overview of the known mechanism of action of this compound in cardiac cells, with a focus on the core signaling pathways, quantitative experimental data, and detailed methodologies for the research community and drug development professionals.

Core Mechanism of Action: The PKCε/ERK1/2 Signaling Axis

The primary cardioprotective mechanism of this compound converges on the activation of the Protein Kinase C epsilon (PKCε) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. This cascade ultimately leads to the inhibition of apoptosis, a critical process in myocardial cell death following ischemic events.

Signaling Pathway

This compound initiates a signaling cascade that results in the phosphorylation and activation of PKCε. Activated PKCε, in turn, phosphorylates and activates ERK1/2. The activation of this pathway is crucial for the downstream anti-apoptotic effects of this compound.[1][2] The precise upstream molecular target of this compound that triggers PKCε activation remains to be elucidated and is a key area for future investigation.

In the presence of a PKC inhibitor, such as chelerythrine (B190780), the protective effects of this compound are diminished, confirming the pivotal role of PKC in this pathway.[1] Similarly, inhibition of ERK1/2 with agents like PD98059 blocks the downstream effects, placing ERK1/2 downstream of PKCε activation.[2]

Figure 1: Proposed signaling pathway of this compound in cardiac cells.

Quantitative Data Summary

The cardioprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings from experiments using Langendorff-perfused isolated rat hearts subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.[1][3][4]

Table 1: Effect of this compound on Myocardial Infarct Size

| Treatment Group | Concentration | Myocardial Infarct Size (% of Total Area) |

| Ischemia/Reperfusion (I/R) | - | 40.21% |

| This compound | 1 nmol/L | 30.32% |

| This compound | 10 nmol/L | 23.19% |

| This compound | 100 nmol/L | 20.24% |

| GSTT (Gross Saponins) | 100 mg/L | 24.33% |

Data from Zhang et al. (2010).[1][3][4]

Table 2: Effect of this compound on Biochemical Markers of Cardiac Injury

| Marker | Ischemia/Reperfusion (I/R) | This compound (1-100 nmol/L) | Effect of this compound |

| LDH (Lactate Dehydrogenase) | Increased | Significantly Reduced | Protection against cell damage |

| CK (Creatine Kinase) | Increased | Significantly Reduced | Protection against cell damage |

| AST (Aspartate Aminotransferase) | Increased | Significantly Reduced | Protection against cell damage |

| MDA (Malondialdehyde) | Increased | Significantly Reduced | Attenuation of oxidative stress |

| SOD (Superoxide Dismutase) | Decreased | Significantly Increased | Enhancement of antioxidant defense |

Qualitative summary based on findings from Zhang et al. (2010).[1][3][4] Specific quantitative values for each concentration were not provided in the source material.

Table 3: Modulation of Apoptotic Proteins by this compound

| Protein | Function | Effect of this compound Preconditioning |

| Bcl-2 | Anti-apoptotic | Increased Expression |

| Bax | Pro-apoptotic | Decreased Expression |

| Caspase-3 | Pro-apoptotic | Decreased Expression |

Summary of Western blot analyses from Zhang et al. (2010).[1][3][4] Quantitative fold changes were not reported.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the cited studies on this compound.

Langendorff-Perfused Isolated Rat Heart Model

This ex vivo model is crucial for studying the direct effects of compounds on the heart in a controlled environment.

Figure 2: Workflow for the Langendorff-perfused heart experiment.

Methodology Overview:

-

Animal Model: Male Wistar rats are typically used.

-

Heart Isolation: Hearts are rapidly excised and perfused via the aorta on a Langendorff apparatus.

-

Perfusion Buffer: Krebs-Henseleit (KH) buffer, gassed with 95% O₂ and 5% CO₂, maintained at 37°C.

-

Ischemia/Reperfusion: Hearts are subjected to a period of global no-flow ischemia followed by reperfusion.

-

Treatment: this compound is administered in a concentration-dependent manner (1, 10, and 100 nmol/L) prior to ischemia.[1][3][4]

-

Inhibitor Studies: A PKC inhibitor, chelerythrine (1 µmol/L), can be co-administered to confirm the pathway.[1][3][4]

-

Endpoint Analysis:

-

Infarct Size: Determined by triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Biochemical Markers: LDH, CK, AST, MDA, and SOD levels are measured in the coronary effluent or heart tissue homogenates.

-

Apoptosis: Assessed by TUNEL staining and Western blot for apoptotic proteins.

-

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression levels of key signaling and apoptotic proteins.

Methodology Overview:

-

Protein Extraction: Heart tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., PKCε, p-PKCε, ERK1/2, p-ERK1/2, Bcl-2, Bax, Caspase-3).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

Methodology Overview:

-

Tissue Preparation: Heart tissue is fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections (e.g., 5 µm) are cut and mounted on slides.

-

Permeabilization: The tissue is treated with proteinase K to allow access of the labeling enzyme to the DNA.

-

Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: The labeled nuclei are visualized using fluorescence microscopy.

-

Quantification: The percentage of TUNEL-positive nuclei relative to the total number of nuclei (e.g., counterstained with DAPI or propidium (B1200493) iodide) is calculated to determine the apoptotic index.

Unexplored Mechanisms and Future Directions

While the role of the PKCε/ERK1/2 pathway in this compound's anti-apoptotic effects is well-documented, several critical aspects of its mechanism of action in cardiac cells remain unknown.

-

Direct Molecular Target: The initial molecular target of this compound that leads to the activation of PKCε has not been identified. Future studies employing techniques like affinity chromatography, proteomics, or computational docking could elucidate this crucial first step.

-

Ion Channel Modulation: The effects of this compound on cardiac ion channels, which are fundamental to cardiomyocyte electrophysiology and contractility, are currently unknown. Patch-clamp studies are warranted to investigate any potential modulation of sodium, potassium, and calcium channels.

-

Calcium Homeostasis: The influence of this compound on intracellular calcium signaling, including calcium transients and the activity of key calcium-handling proteins like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), has not been explored. Calcium imaging studies using fluorescent indicators like Fluo-4 would be highly informative.

-

Cardiac Hypertrophy: There is no available data on the effect of this compound on signaling pathways involved in cardiac hypertrophy, such as the calcineurin-NFAT pathway, or on the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Investigating these aspects would broaden the understanding of this compound's potential therapeutic applications in different cardiac pathologies.

Conclusion

This compound demonstrates significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. The core mechanism of action involves the activation of the PKCε/ERK1/2 signaling pathway, leading to the inhibition of apoptosis through the modulation of Bcl-2 family proteins and caspase-3. While the existing data provides a strong foundation for its therapeutic potential, further research is imperative to fully elucidate its molecular interactions and its effects on fundamental cardiac physiological processes such as ion channel function and calcium homeostasis. The detailed experimental frameworks provided in this guide serve as a basis for future investigations aimed at filling these knowledge gaps and advancing the development of this compound as a novel cardioprotective agent.

References

- 1. This compound protects rat hearts from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses apoptosis via PKC epsilon and ERK1/2 signaling pathway during hypoxia/reoxygenation in neonatal rat ventricular cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects rat hearts from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Putative Biosynthesis of Tribulosin in Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tribulosin, a spirostanol (B12661974) saponin (B1150181) found in Tribulus terrestris, is a compound of significant interest due to its potential therapeutic applications. However, the complete biosynthetic pathway of this complex molecule has not yet been fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthesis of this compound, constructed from the general principles of steroidal saponin biosynthesis and supplemented with recent transcriptomic data from T. terrestris. This document outlines the hypothesized enzymatic steps, from the initial precursor, cholesterol, to the final glycosylated this compound molecule. It also includes quantitative data on this compound concentrations in the plant, detailed experimental protocols for its study, and visual diagrams of the proposed pathway and analytical workflows to serve as a resource for future research and metabolic engineering efforts.

Introduction

Tribulus terrestris L. (Zygophyllaceae) is a medicinal plant with a long history of use in traditional medicine across the world. Its therapeutic effects are largely attributed to a rich profile of secondary metabolites, particularly steroidal saponins (B1172615). Among these, this compound (C₅₅H₉₀O₂₅) is a prominent spirostanol saponin that has been the subject of phytochemical and pharmacological studies.[1] Despite its importance, the precise enzymatic machinery and metabolic route that lead to the formation of this compound in T. terrestris remain largely uncharacterized.

This guide aims to bridge this knowledge gap by presenting a putative biosynthetic pathway for this compound. This proposed pathway is based on the well-established biosynthesis of steroidal saponins in other plant species and integrates specific genetic evidence from T. terrestris transcriptome analyses.[2][3] By providing a detailed, albeit hypothesized, framework, this document serves as a foundational resource for researchers aiming to investigate, and potentially manipulate, the production of this compound for pharmaceutical applications.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of steroidal saponins is a multi-stage process that begins with the cyclization of 2,3-oxidosqualene (B107256), a derivative of the mevalonate (B85504) (MVA) pathway.[4] This leads to the formation of sterol precursors, which then undergo a series of modifications, including oxidation, hydroxylation, and glycosylation, to yield the final saponin structures.[3]

Stage 1: Formation of the Steroidal Aglycone Backbone

The aglycone (non-sugar) portion of this compound is a steroidal sapogenin. The biosynthesis of this backbone is believed to start from cholesterol.[5] A recent transcriptome analysis of Tribulus terrestris identified candidate genes associated with the biosynthesis of diosgenin, a major steroidal sapogenin in the plant, which likely shares a common pathway with the aglycone of this compound.[2]

The key steps are hypothesized as follows:

-

Cholesterol Formation: The pathway begins with the cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase (CAS) to form cycloartenol. A series of enzymatic reactions then converts cycloartenol into cholesterol.[5]

-

Hydroxylation of Cholesterol: The cholesterol molecule undergoes a series of hydroxylation reactions at specific carbon positions (C-16, C-22, and C-26), catalyzed by cytochrome P450 monooxygenases (CYPs).[3][6] While the exact CYPs in T. terrestris are not confirmed for this process, transcriptome data has identified several candidates.[2]

-

Cyclization to Form the Spirostanol Structure: The hydroxylated intermediate then undergoes cyclization to form the characteristic spiroketal side chain of the spirostanol saponin. This process is believed to occur after the initial glycosylation of a furostanol precursor.[4]

The following diagram illustrates the proposed pathway from cholesterol to the putative aglycone of this compound.

Stage 2: Glycosylation of the Aglycone

Once the spirostanol aglycone is formed, it undergoes a series of glycosylation steps, where sugar moieties are sequentially added to the aglycone backbone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs).[7] The structure of this compound reveals a complex branched oligosaccharide chain attached at the C-3 position of the aglycone.[8]

The proposed glycosylation cascade is as follows:

-

Initial Glycosylation: A UGT attaches the first sugar (a galactose) to the C-3 hydroxyl group of the spirostanol aglycone.

-

Chain Elongation and Branching: Subsequent UGTs add glucose, xylose, and rhamnose units in a specific sequence to form the final branched pentasaccharide chain of this compound. Each step requires a specific UGT that recognizes the substrate and the sugar donor (UDP-sugar).

The following diagram illustrates the hypothetical glycosylation steps.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosgenin biosynthesis investigation in medicinal herb (Tribulus terrestris) by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C55H90O25 | CID 71312536 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Stability Analysis of Tribulosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribulosin, a spirostanol (B12661974) glycoside predominantly found in Tribulus terrestris, is a subject of growing interest in the pharmaceutical and nutraceutical industries for its potential therapeutic applications. Ensuring the stability and quality of this compound requires a thorough understanding of its degradation profile. This technical guide provides a comprehensive overview of the potential degradation products of this compound, supported by a detailed analysis of its stability under various stress conditions. Methodologies for stability-indicating assays are presented, along with a discussion of the analytical techniques employed for the identification and quantification of this compound and its degradants. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this compound-based products.

Introduction to this compound

This compound is a steroidal saponin (B1150181) with a complex structure consisting of a spirostanol aglycone and a branched oligosaccharide chain.[1][2] Its chemical stability is a critical attribute that can influence its biological activity, safety, and shelf-life. Degradation of this compound can occur under various environmental conditions, including exposure to heat, light, humidity, and extreme pH levels, leading to the formation of various degradation products.[3] Understanding the degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Potential Degradation Pathways and Products of this compound

While specific forced degradation studies on isolated this compound are not extensively reported in the public domain, the degradation pathways of similar spirostanol glycosides can be used to infer the likely degradation products of this compound. The primary degradation pathways for steroidal saponins (B1172615) include hydrolysis of the glycosidic linkages and modifications to the aglycone moiety.[4][5]

Hydrolytic Degradation (Acidic and Basic Conditions)

Acid hydrolysis is a common degradation pathway for glycosides, leading to the cleavage of the sugar moieties from the aglycone.[6][7] In the case of this compound, stepwise or complete hydrolysis of the oligosaccharide chain would be expected, yielding prosapogenins (partially hydrolyzed saponins) and ultimately the aglycone.

-

Potential Degradation Products:

-

Prosapogenins: this compound with one or more sugar units cleaved off.

-

Aglycone: The steroidal backbone of this compound without any sugar attachments.

-

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents or atmospheric oxygen. The steroidal nucleus and the sugar moieties of this compound contain sites susceptible to oxidation.

-

Potential Degradation Products:

-

Hydroxylated derivatives: Introduction of hydroxyl groups on the steroidal backbone.

-

Epoxides: Formation of epoxide rings on the double bonds of the aglycone.

-

Oxidized sugar moieties: Oxidation of the sugar units to their corresponding acids or other oxidized forms.

-

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of this compound.[8][9] The energy from light can lead to bond cleavage and the formation of radical species.

-

Potential Degradation Products:

-

Isomers: Photo-induced isomerization of the aglycone.

-

Photodimers or adducts: Reactions between excited molecules.

-

Products of ring cleavage: More extensive degradation of the steroidal structure.

-

Thermal Degradation

High temperatures can accelerate the degradation of this compound, leading to hydrolysis, oxidation, and other thermal decomposition reactions.[10][11] The stability of saponins is known to be temperature-dependent.

-

Potential Degradation Products:

-

Similar to those formed under hydrolytic and oxidative stress, but potentially with a different product distribution.

-

Dehydration products: Loss of water molecules from the aglycone or sugar moieties.

-

Data Presentation: Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound under various stress conditions. It is important to note that the specific products and their relative abundance would need to be confirmed through experimental studies.

| Stress Condition | Potential Degradation Products | Analytical Method for Detection |

| Acid Hydrolysis | Prosapogenins (partially hydrolyzed this compound), this compound Aglycone | LC-MS, HPLC-ELSD |

| Base Hydrolysis | Potential for epimerization at certain stereocenters in addition to hydrolysis products. | LC-MS, HPLC-ELSD |

| Oxidation | Hydroxylated this compound derivatives, Epoxides of this compound, Oxidized sugar derivatives | LC-MS/MS, GC-MS (for aglycone) |

| Photolysis | Isomers of this compound, Photodimers, Ring-cleavage products | LC-MS, UV-Vis Spectroscopy |

| Thermal Degradation | Dehydration products, Products of hydrolysis and oxidation | LC-MS, TGA, DSC |

Experimental Protocols for Stability Analysis

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and detecting the formation of degradation products.[3] High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is the most common technique for the stability analysis of saponins.[12][13]

Forced Degradation Study Protocol (General)

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or a hydroalcoholic mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm and 365 nm) and visible light for a defined period. A control sample should be kept in the dark.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of this compound at 60°C for 48 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or LC-MS method.

Stability-Indicating HPLC-ELSD Method

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient program to separate this compound from its degradation products (e.g., starting with a low percentage of B and gradually increasing).[12][14]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate (Nitrogen): 1.5 L/min

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS/MS for Degradation Product Identification

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

-

Analyze the stressed samples using the developed HPLC method.

-

Acquire full scan MS and product ion scan (MS/MS) data for the parent drug and any detected degradation products.

-

The fragmentation patterns of the degradation products can be compared to that of this compound to elucidate their structures.[4]

Mandatory Visualizations

Caption: Inferred degradation pathways of this compound under various stress conditions.

Caption: General experimental workflow for this compound stability analysis.

Signaling Pathways

While the direct impact of this compound degradation products on signaling pathways has not been elucidated, studies have investigated the effects of Tribulus terrestris extracts, rich in saponins like this compound, on various cellular pathways. For instance, extracts have been shown to modulate the PI3K/Akt-Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[15] It is plausible that the degradation of this compound could alter its interaction with these pathways, potentially leading to a reduction or modification of its biological activity. However, further research is required to establish a direct link between specific degradation products and their effects on cellular signaling.

Caption: Postulated signaling pathway influenced by Tribulus terrestris extract.

Conclusion

This technical guide has provided a comprehensive overview of the potential degradation products and stability analysis of this compound. Based on the chemistry of related spirostanol glycosides, hydrolysis, oxidation, photolysis, and thermal degradation are the primary pathways leading to the formation of various degradants. The establishment of a robust, validated stability-indicating analytical method, such as HPLC-ELSD or LC-MS, is paramount for the accurate assessment of this compound's stability and the quality control of products containing it. The provided experimental protocols and visualizations serve as a foundational resource for researchers and professionals in this field. Further studies focusing specifically on the forced degradation of purified this compound are necessary to definitively identify its degradation products and to understand their potential impact on biological activity.

References

- 1. This compound and beta-sitosterol-D-glucoside, the anthelmintic principles of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C55H90O25 | CID 71312536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acidic hydrolysis: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical and oxidative degradation of the solid-state tretinoin tocoferil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation and Modeling of Polylactide Photodegradation under Ultraviolet Irradiation: Bio-Based Polyester Photolysis Mechanism | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Thermal Degradation of Fractionated High and Low Molecular Weight Polyisobutylene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. CN101953868A - Detection method for total saponins of tribulus - Google Patents [patents.google.com]

- 15. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Tribulosin in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Tribulosin In Vivo

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed in vivo pharmacokinetic and metabolism studies specifically focused on isolated this compound are notably scarce in publicly available scientific literature. This guide summarizes the current understanding based on research into Tribulus terrestris extracts and the general behavior of steroidal saponins (B1172615), while also outlining methodologies for future definitive studies.

Introduction

This compound, a spirostanol (B12661974) saponin (B1150181), is a significant bioactive constituent of Tribulus terrestris L. (Zygophyllaceae), a plant widely used in traditional medicine.[1][2] While numerous studies have explored the pharmacological effects of T. terrestris extracts, a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of its individual components, such as this compound, is essential for its development as a therapeutic agent. Such data is critical for determining appropriate dosing regimens, understanding potential toxicity, and elucidating mechanisms of action.

This technical guide provides a thorough review of the available, albeit limited, information regarding the pharmacokinetics and metabolism of this compound. It also presents detailed experimental protocols and analytical methodologies that can be employed in future in vivo studies to bridge the current knowledge gap.

Current State of Knowledge: Pharmacokinetics and Metabolism

Direct and quantitative pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) are not well-documented in existing literature.[1][3] The current understanding is largely extrapolated from studies on gross saponin fractions of T. terrestris and the general pharmacokinetic profiles of other steroidal saponins.

Absorption

Saponins, as a class of compounds, generally exhibit poor intestinal absorption.[4] This is primarily attributed to their challenging physicochemical properties, including:

-

Large Molecular Mass: this compound has a high molecular weight, which hinders passive diffusion across the intestinal epithelium.[1][4]

-

High Polarity and Hydrogen-Bonding Capacity: The multiple sugar moieties attached to the aglycone core increase polarity and the number of hydrogen bond donors/acceptors, further limiting membrane permeability.[4]

It is hypothesized that the bioavailability of this compound is low, a common characteristic for saponins.[4][5]

Distribution

Following absorption, the distribution of this compound into various tissues is unknown. For many other saponins, tissue concentrations are often lower than plasma concentrations, with very limited penetration into the brain.[4] However, some saponins have been shown to accumulate in the liver and kidneys, potentially through transporter-mediated uptake mechanisms.[4]

Metabolism

The metabolic fate of this compound in vivo has not been explicitly detailed. However, based on the known metabolism of other saponins, a two-stage process is likely:

-

Gut Microbiota Metabolism: The initial and most significant metabolic step for many saponins is the hydrolysis of glycosidic bonds by enzymes from the colonic microflora.[4] This process removes the sugar chains, releasing the aglycone (the non-sugar core).

-

Host Metabolism: Once the aglycone is absorbed, it can undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver, to facilitate excretion.[4]

Studies on T. terrestris extracts have used metabolomics to show shifts in endogenous metabolic pathways related to inflammation, such as glycerophospholipid and arachidonic acid metabolism, but have not identified specific this compound metabolites.[6][7]

Excretion

The primary route of excretion for unabsorbed this compound and its metabolites produced by gut microbiota is likely through the feces. For the small fraction that is absorbed, biliary excretion of the parent compound and its hepatic metabolites is a common elimination pathway for saponins.[4] Renal excretion may play a minor role.[4]

Quantitative Data

As previously stated, specific quantitative pharmacokinetic parameters for this compound are not available. Table 1 serves as a template for researchers to populate as data becomes available. However, data on the concentration of this compound in plant material from various geographical locations is available and is crucial for standardizing extracts used in preclinical studies.

Table 1: Template for In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC₀-t (ng·h/mL) | Data not available | Data not available |

| AUC₀-∞ (ng·h/mL) | Data not available | Data not available |

| t₁/₂ (h) | Data not available | Data not available |

| CL (L/h/kg) | Data not available | N/A |

| Vd (L/kg) | Data not available | N/A |

| F (%) | N/A | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Concentration of this compound in Tribulus terrestris from Different Geographical Origins

| Geographical Origin | Plant Part | This compound Concentration (% w/w) | Reference |

| Vietnam | Aerial | High amounts (main component) | [8] |

| India | Aerial | High amounts (main component) | [8] |

| Bulgaria | Aerial | Present, but not a main component | [1][8] |

| Turkey | Aerial | Present, but not a main component | [8] |

| Greece | Aerial | Present, but not a main component | [8] |

| Serbia | Aerial | Present, but not a main component | [8] |

| Macedonia | Aerial | Present, but not a main component | [8] |

| Georgia | Aerial | Present, but not a main component | [8] |

| Iran | Aerial | Present, but not a main component | [8] |

Experimental Protocols

The following sections detail robust methodologies for conducting in vivo pharmacokinetic and metabolism studies of this compound.

Animal Studies

-

Animal Model: Sprague-Dawley or Wistar rats (male, 8-10 weeks old) are commonly used models for pharmacokinetic studies.[9][10]

-

Housing: Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

-

Drug Administration:

-

Oral (PO): Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer a single dose (e.g., 50-100 mg/kg) via oral gavage.

-

Intravenous (IV): Dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400). Administer a single dose (e.g., 5-10 mg/kg) via the tail vein.

-

-

Sample Collection:

-

Blood: Collect blood samples (approx. 200 µL) from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

-

Urine and Feces: House a separate group of animals in metabolic cages to allow for the collection of urine and feces over 48 hours to assess excretion.

-

Analytical Methodology: LC-MS/MS

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices.

-

Sample Preparation (Plasma):

-

Protein Precipitation: To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating this compound from endogenous matrix components.

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI), likely in positive or negative mode depending on this compound's ionization efficiency.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the IS must be optimized.

-

Metabolite Identification

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap system, coupled with UPLC.

-

Sample Analysis: Analyze plasma, urine, feces, and bile samples from dosed animals.

-

Data Processing: Compare the chromatograms of dosed samples with those of blank (pre-dose) samples to identify potential metabolites. Use metabolite identification software to predict elemental compositions and search databases for possible biotransformations (e.g., hydrolysis, hydroxylation, glucuronidation).

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes for studying this compound.

Caption: Proposed experimental workflow for an in vivo pharmacokinetic study of this compound.

Caption: Hypothesized metabolic pathway of this compound following oral administration.

Conclusion and Future Directions

The therapeutic potential of this compound, a key saponin in Tribulus terrestris, cannot be fully realized without a clear understanding of its in vivo pharmacokinetics and metabolism. Current literature indicates a significant knowledge gap, with no definitive studies on the ADME profile of isolated this compound.

Future research must prioritize:

-

Pharmacokinetic Profiling: Conducting comprehensive in vivo studies in relevant animal models (e.g., rats) following both intravenous and oral administration to determine fundamental parameters like bioavailability, clearance, and half-life.

-

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify the major metabolites of this compound in plasma, urine, and feces.

-

Transporter Studies: Investigating the role of influx and efflux transporters in the absorption and disposition of this compound and its aglycone.

The experimental and analytical protocols outlined in this guide provide a robust framework for undertaking these necessary investigations. Elucidating the pharmacokinetic and metabolic profile of this compound is a critical step in validating its use and paving the way for its potential clinical application.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and beta-sitosterol-D-glucoside, the anthelmintic principles of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supplementation with Tribulus Terrestris Extract Exhibits Protective Effects on MCAO Rats via Modulating Inflammation-Related Metabolic and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the in vivo effect of Tribulus terrestris extract in middle cerebral artery occlusion rats using LC-MS-based metabolomics combined with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution of steroidal saponins in Tribulus terrestris from different geographical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation on metabolism and pharmacokinetics of triclosan in rat plasma by using UPLC-triple quadrupole MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Tribulosin's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribulosin, a spirostanol (B12661974) glycoside isolated from Tribulus terrestris, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. A growing body of evidence suggests that these effects are mediated through its interaction with and modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the current understanding of how this compound influences the PI3K/Akt, MAPK, NF-κB, and apoptosis signaling cascades. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by presenting detailed experimental methodologies, quantitative data, and visual representations of the involved pathways.

Introduction

Tribulus terrestris L. (Zygophyllaceae family) has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have identified a range of bioactive compounds, with steroidal saponins (B1172615), particularly this compound, being prominent. The therapeutic potential of this compound is largely attributed to its ability to modulate intracellular signaling networks that are often dysregulated in disease states. This guide synthesizes the current research on the molecular mechanisms of this compound, focusing on its impact on critical signaling pathways that regulate cell proliferation, survival, inflammation, and apoptosis.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple key signaling pathways. The following sections detail its interactions with the PI3K/Akt, MAPK, and NF-κB pathways, as well as its role in inducing apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[2] Studies on Tribulus terrestris extracts, rich in saponins like this compound, have demonstrated a significant modulatory effect on this pathway.

In the context of oxidative stress, extracts from Tribulus terrestris have been shown to protect human retinal pigment epithelial cells by activating the PI3K/Akt-Nrf2 signaling pathway.[3][4] This activation leads to the upregulation of antioxidant response elements, thereby mitigating cellular damage. Conversely, in certain cancer models, this compound and related saponins have been observed to inhibit the PI3K/Akt pathway, leading to decreased cell survival and the induction of apoptosis.[5] This dual regulatory capacity highlights the context-dependent action of this compound.

References

- 1. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tribuloside: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the biological targets of Tribulosin

An In-Depth Technical Guide to the Biological Targets of Tribulosin For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a spirostanol (B12661974) saponin (B1150181) isolated from the plant Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in medicine for a variety of ailments, recent research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known biological targets of this compound, focusing on its interaction with key signaling pathways implicated in inflammation, cancer, and cardioprotection. The information is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this natural compound.

Key Biological Targets and Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling cascades. Its primary mechanisms of action involve the inhibition of pro-inflammatory pathways and the induction of apoptosis in cancer cells.

Anti-inflammatory Pathways

This compound has demonstrated potent anti-inflammatory effects by targeting key nodes in the NF-κB and MAPK signaling pathways.[1][2][3] These pathways are central regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction in pro-inflammatory mediators.

-

NF-κB Signaling: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[1][3][4][5]

-

MAPK Signaling: The compound also suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1][5][6] These kinases are crucial for transducing extracellular signals into cellular responses, including inflammation.

References

- 1. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Untitled Document [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. scielo.br [scielo.br]

In Silico Modeling of Tribulosin-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Tribulosin, a spirostanol (B12661974) saponin (B1150181) found in Tribulus terrestris, has garnered interest for its potential therapeutic properties, which are believed to be linked to the modulation of key signaling pathways. However, a significant gap exists in the understanding of its direct molecular interactions. This technical guide provides a comprehensive framework for the in silico investigation of this compound-protein interactions, addressing the current lack of extensive experimental data. By outlining detailed protocols for molecular docking and molecular dynamics simulations, this document serves as a roadmap for researchers to predict and analyze the binding of this compound to putative protein targets. Furthermore, it details methodologies for the in silico prediction of its pharmacokinetic properties and describes experimental assays for the validation of computational findings. This guide uses key proteins from the pro-inflammatory NF-κB and MAPK signaling cascades as hypothetical targets to illustrate a practical workflow, thereby providing a foundational blueprint for future research into the pharmacological mechanisms of this compound.

Introduction to this compound and In Silico Modeling

This compound is a steroidal saponin identified in Tribulus terrestris, a plant with a long history of use in traditional medicine.[1][2] While extracts of this plant have been shown to possess anti-inflammatory and neuroprotective properties, the specific molecular mechanisms of its individual constituents, such as this compound, remain largely uncharacterized.[3][4] The bioactivity of spirostanol saponins (B1172615) is often attributed to their interaction with cellular signaling proteins.[5][6][7]

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their protein targets.[8][9][10] Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the prediction of binding affinities and the characterization of the stability and dynamics of ligand-protein complexes at an atomic level.[8] This guide will delineate a workflow for applying these computational methods to elucidate the potential protein interactions of this compound.

Potential Signaling Pathways and Protein Targets of this compound

Based on the established anti-inflammatory effects of Tribulus terrestris extracts, the NF-κB and MAPK signaling pathways present logical starting points for investigating the molecular targets of this compound.[3][4][11][12] These pathways are central to the inflammatory response, and their modulation by natural compounds is a subject of intense research.[13]

2.1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory IκB proteins, allowing NF-κB (commonly the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of inflammatory mediators.

Figure 1: Hypothetical modulation of the NF-κB signaling pathway by this compound.

2.2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling network involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of several parallel pathways, including the p38, JNK, and ERK pathways, which are activated by various extracellular stimuli and culminate in the activation of transcription factors that regulate gene expression.[14][15]

Figure 2: Hypothetical points of intervention by this compound in the MAPK signaling cascade.

2.3. Hypothetical Protein Targets

For the purpose of illustrating the in silico workflow, we will consider the following key proteins from these pathways as potential targets for this compound.

| Pathway | Protein Target | PDB ID Examples | Rationale |

| NF-κB | NF-κB p65 subunit (RelA) | 1BFT, 1LE5, 1MY7, 1OY3 | Central transcription factor in the canonical NF-κB pathway.[10][14][16] |

| MAPK | p38 MAPK | 1IAN, 1KV2, 3UVQ, 5UOJ, 8A8M | Key kinase in the stress-activated MAPK pathway, involved in inflammation.[2][4][17][18][19] |

| MAPK | JNK1 | 1JNK, 3ELJ, 3O17, 6ZR5, 8PT9 | Another stress-activated protein kinase implicated in inflammatory responses.[8][20][21][22] |

| MAPK | ERK2 | 2ERK, 2Y9Q, 3C9W, 5NHJ | A key kinase in the classical MAPK pathway, also involved in inflammation.[9][13][23][24][25] |

In Silico Modeling Workflow

The following workflow outlines a systematic approach to investigating this compound-protein interactions using computational methods, from initial prediction to simulation and analysis.

Figure 3: A logical workflow for in silico modeling and experimental validation.

Experimental Protocols: In Silico

This section provides detailed methodologies for the key computational experiments in the workflow.

4.1. Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.

4.1.1. Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 71312536) in SDF format.[26]

-

Convert to PDBQT Format:

-

Use a molecular modeling tool such as Open Babel or AutoDock Tools to convert the SDF file to PDBQT format.

-

This step involves adding Gasteiger charges and defining the rotatable bonds.

-

4.1.2. Preparation of the Protein Receptor

-

Obtain Protein Structure: Download the crystal structure of the target protein (e.g., NF-κB p65, PDB ID: 1BFT) from the Protein Data Bank (PDB).

-

Clean the PDB File:

-

Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular viewer like PyMOL or Chimera.

-

If the biological unit is a dimer or multimer, ensure the correct assembly is used.

-

-

Convert to PDBQT Format:

-

Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein structure in PDBQT format.

-

4.1.3. Defining the Docking Grid Box

-

Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in a similar PDB structure or predicted using binding site prediction tools.

-

Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding site. The center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box need to be specified.

4.1.4. Running the Docking Simulation

-

Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina: Run the docking simulation from the command line:

4.1.5. Analysis of Results

-

Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top binding modes. More negative values indicate stronger binding.

-

Visualization: Load the docked complex (receptor and the best ligand pose) into a molecular visualization tool to analyze the interactions, such as hydrogen bonds and hydrophobic contacts.

4.2. Protocol: Molecular Dynamics Simulation with GROMACS

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol outlines a general workflow using GROMACS.

4.2.1. System Preparation

-

Prepare the Complex: Use the best-ranked docked pose of the this compound-protein complex from the molecular docking step.

-

Generate Ligand Topology: The force field parameters for the ligand (this compound) are not standard. Use a server like SwissParam or the antechamber tool from AmberTools to generate the ligand topology and parameter files compatible with the chosen force field (e.g., CHARMM36).

-

Choose a Force Field and Water Model: Select an appropriate force field for the protein (e.g., CHARMM36) and a water model (e.g., TIP3P).

-

Create the Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

-

Solvation: Fill the simulation box with the chosen water model.

-

Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

4.2.2. Simulation Steps

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration (NVT and NPT):

-

Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system. Position restraints are typically applied to the protein and ligand heavy atoms.

-

Follow this with a simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints are gradually released.

-

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints.

4.2.3. Analysis of Trajectory

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between this compound and the protein.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Data Presentation: Predicted Pharmacokinetics

In the absence of experimental pharmacokinetic data for this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide valuable initial estimates.[5][27][28] Tools like SwissADME and pkCSM are freely accessible web servers that predict a range of properties based on the molecule's structure.[1][6][7][29][30][31][32][33]

The SMILES string for this compound (obtained from PubChem CID 71312536) can be used as input for these tools.[26] The predicted data should be summarized in tables for clarity.

Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | Value from prediction | < 500 |

| LogP (Consensus) | Value from prediction | ≤ 5 |

| Number of H-bond Donors | Value from prediction | ≤ 5 |

| Number of H-bond Acceptors | Value from prediction | ≤ 10 |

| Molar Refractivity | Value from prediction | 40 - 130 |

| Topological Polar Surface Area (Ų) | Value from prediction | < 140 |

Table 2: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value/Class | Interpretation |

| Absorption | ||

| GI Absorption | e.g., High/Low | Likelihood of absorption from the gut. |

| BBB Permeant | e.g., Yes/No | Ability to cross the blood-brain barrier. |

| P-gp Substrate | e.g., Yes/No | Potential for efflux by P-glycoprotein. |

| Distribution | ||

| VDss (log L/kg) | Value from prediction | Volume of distribution at steady state. |

| Fraction Unbound (human) | Value from prediction | Percentage of drug not bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | e.g., Yes/No | Potential to inhibit a key drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | e.g., Yes/No | Potential to inhibit another key drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Value from prediction | Rate of drug removal from the body. |

Note: The values in these tables are placeholders and must be generated by running the this compound structure through the specified ADMET prediction tools.

Experimental Protocols: In Vitro Validation

The predictions from in silico modeling must be validated through experimental assays. The following are standard methods for quantifying protein-ligand binding affinity.

6.1. Protocol: Radioligand Binding Assay

This assay is a gold standard for measuring the affinity of a ligand for its receptor. It requires a radiolabeled form of a known ligand.

6.1.1. Materials

-

Cell membranes or purified protein expressing the target receptor.

-

Radioligand (a known binder to the target, labeled with e.g., ³H or ¹²⁵I).

-

Unlabeled this compound.

-

Binding buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

6.1.2. Competition Binding Assay Procedure

-

Prepare Reagents: Prepare serial dilutions of unlabeled this compound.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on each filter using a scintillation counter.

6.1.3. Data Analysis

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.

6.2. Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

6.2.1. Materials

-

Purified target protein.

-

A fluorescently labeled probe that is known to bind to the target.

-

Unlabeled this compound.

-

Assay buffer.

-

A microplate reader capable of measuring fluorescence polarization.

6.2.2. Competitive FP Assay Procedure

-

Prepare Reagents: Prepare serial dilutions of unlabeled this compound.

-

Assay Setup: In a suitable microplate, add the target protein, a fixed concentration of the fluorescent probe, and increasing concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using the plate reader.

6.2.3. Data Analysis

-

The binding of the fluorescent probe to the protein will result in a high polarization signal. As this compound competes for binding, it will displace the probe, causing the polarization signal to decrease.

-

Plot the polarization signal against the log concentration of this compound.

-

Fit the data to a suitable binding model to determine the IC₅₀ value, from which the Ki can be calculated.

Conclusion and Future Directions

This technical guide provides a detailed framework for the in silico and experimental investigation of this compound-protein interactions. By leveraging molecular docking and dynamics simulations, researchers can generate testable hypotheses about the direct protein targets of this compound, particularly within key inflammatory pathways such as NF-κB and MAPK. The outlined protocols for ADMET prediction and in vitro binding assays offer a clear path for the subsequent characterization and validation of these computational findings.

While the current literature lacks specific quantitative data on this compound's molecular interactions, the methodologies presented here empower researchers to systematically bridge this knowledge gap. Future work should focus on executing this workflow to identify and validate the direct binding partners of this compound, quantify its binding affinities, and ultimately elucidate the molecular basis of its therapeutic potential. Such studies will be crucial for the rational development of this compound and other spirostanol saponins as novel therapeutic agents.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. rcsb.org [rcsb.org]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. pkCSM [biosig.lab.uq.edu.au]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. scilit.com [scilit.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. researchgate.net [researchgate.net]

- 21. rcsb.org [rcsb.org]

- 22. rcsb.org [rcsb.org]

- 23. rcsb.org [rcsb.org]

- 24. rcsb.org [rcsb.org]

- 25. PDB-8qr3: Crystal structure of ERK2 in complex with a covalently bound macr... - Yorodumi [pdbj.org]

- 26. This compound | C55H90O25 | CID 71312536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. scite.ai [scite.ai]

- 31. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 32. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 33. researchgate.net [researchgate.net]

Tribulosin: A Phytochemical Deep Dive for Therapeutic Innovation

An In-depth Technical Guide on the Traditional and Modern Pharmacological Roles of Tribulosin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a potent steroidal saponin (B1150181), is a key bioactive constituent of Tribulus terrestris L. (Zygophyllaceae), a plant with a rich history in traditional and folk medicine across various cultures. For millennia, extracts of Tribulus terrestris, colloquially known as puncture vine, have been utilized in Traditional Chinese Medicine (TCM), Ayurveda, and traditional Mongolian medicine to treat a wide array of ailments, including kidney and urinary tract disorders, sexual dysfunction, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the traditional uses, modern pharmacological evidence, and detailed experimental methodologies related to this compound, tailored for researchers and professionals in the field of drug discovery and development.

Traditional and Folk Medicine Applications

Historically, various parts of the Tribulus terrestris plant have been prepared and administered for therapeutic purposes. In TCM, the fruit is used to address conditions such as headaches, dizziness, and issues related to the liver and kidney meridians. Ayurvedic medicine predominantly utilizes the fruit and root to enhance male virility, treat genitourinary disorders, and as a general vitality tonic.[3] Similarly, in traditional Mongolian medicine, it has been employed for its kidney-protective and diuretic effects, as well as to boost overall physical energy.[2][4]

While specific traditional preparations focusing solely on this compound are not documented, the historical use of saponin-rich extracts suggests an empirical understanding of the therapeutic benefits of this class of compounds. Traditional preparations often involved decoctions or powdered forms of the plant material. Dosages in traditional systems are not well-standardized, but modern clinical studies on Tribulus terrestris extracts have explored daily doses ranging from 750 to 1500 mg.[1]

Quantitative Data on this compound

The concentration of this compound in Tribulus terrestris is subject to significant variation based on geographical origin, the part of the plant analyzed, and the developmental stage at the time of harvest. This variability underscores the importance of standardized extracts for reliable pharmacological studies and clinical applications.

| Plant Part | Geographical Origin | This compound Content (% w/w of extract) | Reference |

| Aerial Parts | Vietnam | High | [3] |

| Aerial Parts | India | High | [3] |

| Butanol Fraction | India | 0.193 mg/100mg | [2] |

Table 1: Quantitative Analysis of this compound in Tribulus terrestris

Experimental Protocols

Extraction and Isolation of this compound

The following protocols outline established methods for the extraction and isolation of this compound from Tribulus terrestris plant material.

1. Ultrasound-Assisted Extraction (UAE)

-

Objective: To efficiently extract saponins (B1172615), including this compound, from the plant matrix.

-

Procedure:

-

Grind dried Tribulus terrestris plant material to a fine powder.

-

Suspend the powder in a suitable solvent (e.g., 70% ethanol) in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply sonication for a specified duration (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Microwave-Assisted Extraction (MAE)

-

Objective: To rapidly extract this compound using microwave energy.

-

Procedure:

-

Place the powdered plant material in a microwave extraction vessel with an appropriate solvent (e.g., ethanol).

-

Subject the mixture to microwave irradiation at a set power and for a specific time.

-

After extraction and cooling, filter the mixture.

-

Concentrate the extract using a rotary evaporator.

-

3. Purification by Macroporous Resin and Silica (B1680970) Gel Chromatography

-

Objective: To purify this compound from the crude extract.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the appropriate solvent.

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the saponin fraction with a gradient of ethanol (B145695) in water.

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC).

-